Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide
Description
Properties
IUPAC Name |
N-fluorosulfonylsulfamoyl fluoride;triethyl(methyl)phosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18P.F2HNO4S2/c1-5-8(4,6-2)7-3;1-8(4,5)3-9(2,6)7/h5-7H2,1-4H3;3H/q+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLKWAIFMCLFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C)(CC)CC.N(S(=O)(=O)F)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19F2NO4PS2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Trimethyl(isobutyl)phosphonium Dimethylphosphate
The precursor, trimethyl(isobutyl)phosphonium dimethylphosphate, is synthesized by reacting isobutylphosphine with trimethyl phosphate at elevated temperatures (110–130°C). This exothermic reaction requires careful temperature control to avoid side reactions. The product is typically purified via distillation to remove excess trimethyl phosphate and unreacted starting materials.
Metathesis with Potassium Bis(fluorosulfonyl)imide
The dimethylphosphate anion is subsequently replaced via anion exchange. A 1.05:1 molar ratio of KFSI to the phosphonium salt is reacted in dichloromethane under inert conditions. The organic phase is washed with saturated sodium bicarbonate and deionized water to remove residual halides, as confirmed by AgNO3 testing. Final purification involves rotary evaporation to eliminate solvents, followed by short-path distillation to isolate the product. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 19F, and 31P) is employed to verify structural integrity, with the 31P NMR spectrum showing a characteristic singlet at 25.5 ppm.
Key Reaction Conditions:
-
Solvent: Dichloromethane
-
Temperature: Room temperature (20–25°C)
-
Yield: >85% (estimated from analogous protocols)
Direct Phosphorylation Using Sulfuryl Fluoride and Ammonia
A patent-pending method (CN117209535A) describes a streamlined one-pot synthesis using sulfuryl fluoride (SO2F2) and ammonia. This approach eliminates the need for pre-formed phosphonium salts, offering scalability and reduced production costs.
Reaction Mechanism and Optimization
Comparative Analysis of Synthesis Routes
The table below contrasts the two primary methods based on reaction parameters, yields, and practicality:
Challenges and Mitigation Strategies
Moisture Sensitivity
Both methods require anhydrous conditions to prevent hydrolysis of the bis(fluorosulfonyl)imide anion. Inert atmosphere gloveboxes and molecular sieves are recommended for large-scale operations.
Byproduct Management
The direct phosphorylation method generates triethylphosphine trihydrofluoride, which is removed via aqueous washing. Residual ammonia is eliminated through distillation under reduced pressure.
Industrial Purification Techniques
Chemical Reactions Analysis
Electrochemical Decomposition in Lithium-Ion Batteries
TEP-FSI undergoes decomposition under battery operating conditions, influenced by voltage and electrolyte composition. Key findings include:
Reaction Pathways
-
Anodic Oxidation : At potentials exceeding 4.1 V vs Li/Li+, oxidative decomposition occurs, generating polymeric species and gaseous byproducts .
-
Cathodic Reduction : Below 1.5 V vs Li/Li+, reductive breakdown forms inorganic compounds like lithium nitride (Li₃N) and lithium phosphides (Li₃₋ₓP) .
Critical Factors
-
Lithium Salt Concentration : Decomposition accelerates at low lithium salt concentrations (<3.8 mol kg⁻¹) .
-
Electrode Material : Silicon anodes exacerbate cation breakdown due to volumetric expansion stresses .
Table 1: Decomposition Products and Conditions
| Reaction Type | Voltage Range (vs Li/Li+) | Major Products | Supporting Evidence |
|---|---|---|---|
| Oxidation | >4.1 V | Polymeric SEI, CO₂ | XPS, FTIR |
| Reduction | <1.5 V | Li₃N, Li₃₋ₓP | XPS, MAS-NMR |
Anion-Cation Interaction and Reactivity
The bis(fluorosulfonyl)imide (FSI⁻) anion and phosphonium cation exhibit cooperative degradation mechanisms:
-
FSI⁻ Breakdown : At high voltages, FSI⁻ decomposes into SO₂F₂ and other fluorinated fragments, which react with the phosphonium cation .
-
Cation Stability : The triethyl(methyl)phosphonium cation shows higher reductive stability compared to pyrrolidinium analogs but degrades under extreme cathodic conditions .
Influence of Electrolyte Composition
TEP-FSI’s reactivity is modulated by electrolyte additives:
Table 2: Electrolyte Additive Effects
| Additive | Concentration | Impact on Reactivity | Reference |
|---|---|---|---|
| LiFSI | >3.8 mol kg⁻¹ | Suppresses cation decomposition | |
| Vinylene Carbonate | 2 wt% | Stabilizes SEI, reduces gas evolution |
Comparative Reactivity with Analogous Ionic Liquids
TEP-FSI demonstrates distinct behavior compared to other phosphonium-based ionic liquids:
-
vs [P2225][TFSI] : TEP-FSI exhibits lower thermal stability but superior ionic conductivity .
-
vs [BMPYR][FSI] : Reduced anodic stability (4.1 V vs 4.5 V) due to phosphonium cation vulnerability .
Key Research Findings
Scientific Research Applications
Chemistry
- Solvent and Catalyst : TEP-FSI serves as an effective solvent and catalyst for various organic synthesis reactions. Its ionic nature allows for enhanced solvation of reactants, facilitating reactions that are otherwise challenging due to solubility issues .
- Electrochemical Applications : The compound has been investigated for its role as an electrolyte in lithium-ion batteries. Studies have shown that TEP-FSI enhances the conductivity and charge-discharge capacity of these batteries, making it a promising candidate for energy storage technologies .
Biology
- Enzyme Stabilization : There is ongoing research into the use of TEP-FSI for stabilizing enzymes, which could improve protein folding and functionality in biological systems. This property has implications for biochemistry and biotechnology .
- Drug Delivery : TEP-FSI's ability to interact with biological membranes suggests potential applications in drug delivery systems, where it may facilitate the transport of therapeutic agents across cellular barriers .
Medicine
- Pharmaceutical Development : Research is being conducted to explore TEP-FSI's potential as a drug delivery agent, particularly in enhancing the bioavailability of poorly soluble drugs .
Industry
- Advanced Materials Production : TEP-FSI is utilized in the production of advanced materials, including polymers and composites. Its properties make it suitable for applications requiring high thermal stability and low volatility .
- Gas Separation Membranes : Recent studies have demonstrated that TEP-FSI can be incorporated into polymer composites for gas separation applications, showing remarkable increases in permeability while maintaining selectivity .
Case Study 1: Electrochemical Applications
A study highlighted the use of TEP-FSI as an electrolyte in lithium-ion batteries. The results indicated that batteries utilizing TEP-FSI exhibited superior cycling performance compared to traditional carbonate-based electrolytes. Specifically, silicon anodes cycled with TEP-FSI maintained high capacity retention over extended cycles, underscoring its potential in energy storage technologies .
Case Study 2: Biological Interactions
Research on the interaction of phosphonium ionic liquids with biological systems revealed that TEP-FSI could enhance the extraction efficiency of phenolic compounds from aqueous solutions. This finding suggests potential applications in biochemistry and environmental science, particularly in the extraction processes used in analytical chemistry .
Comparative Analysis of Phosphonium Compounds
To better understand the unique properties of TEP-FSI, a comparison with other phosphonium compounds is presented below:
| Compound Name | Biological Activity | Applications |
|---|---|---|
| TEP-FSI | Enhances electrochemical performance; potential enzyme stabilizer | Battery electrolytes; drug delivery |
| Triphenylphosphonium | Accumulates in mitochondria; facilitates proton transfer | Mitochondrial probes; cancer therapy |
| Trimethyl(isobutyl)phosphonium bis(fluorosulfonyl)imide | High ionic conductivity; stable under electrochemical conditions | Energy storage applications |
Mechanism of Action
The mechanism by which triethyl(methyl)phosphonium bis(fluorosulfonyl)imide exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes, proteins, and other biomolecules, by forming ionic bonds and stabilizing charged intermediates. The bis(fluorosulfonyl)imide anion plays a crucial role in these interactions by providing a stable and highly polarizable environment .
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Ionic Liquids
Key Observations :
- Conductivity : Imidazolium-FSI ILs (e.g., [EMIM][FSI]) exhibit higher conductivity (8.9 mS/cm) due to smaller cation size and lower viscosity. Phosphonium-FSI ILs have moderate conductivity (~2.5 mS/cm) due to larger cation volume .
- Viscosity : Phosphonium-ILs generally have higher viscosity than imidazolium analogs. For example, [P₁,₂,₂,₂⁺][FSI⁻] has ~60 mPa·s, while [EMIM][FSI] shows 34 mPa·s .
- Thermal Stability : Phosphonium- and pyrrolidinium-ILs with FSI⁻ or TFSI⁻ anions exhibit decomposition temperatures >300°C, outperforming imidazolium-ILs .
Electrochemical Stability
Table 2: Electrochemical Stability Windows (ESW) at 25°C
| Anion | Cation Type | ESW (V vs. Li/Li⁺) | Reference |
|---|---|---|---|
| FSI⁻ | Phosphonium | 4.5–5.0 | |
| TFSI⁻ | Phosphonium | 5.0–5.5 | |
| FSI⁻ | Pyrrolidinium | 4.8–5.2 | |
| FSI⁻ | Imidazolium | 4.0–4.5 |
Key Observations :
Thermal and Chemical Stability
Application Performance
Solar Cells :
- Potassium-FSI (KFSI) effectively passivates defects in perovskite solar cells, improving efficiency from 17.22% to 19% .
Biological Activity
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide (TEP-FSI), also referred to as TBATs, is a phosphonium-based ionic liquid that has garnered attention for its potential applications in various fields, including electrochemistry, biology, and medicine. This article explores the biological activity of TEP-FSI, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
TEP-FSI is characterized by its unique ionic structure, which contributes to its stability and solubility in various solvents. The synthesis typically involves the reaction of triethyl(methyl)phosphonium chloride with lithium bis(fluorosulfonyl)imide under controlled conditions to ensure purity and yield.
The biological activity of TEP-FSI can be attributed to several mechanisms:
- Electrochemical Activity : TEP-FSI enhances the electrochemical performance of lithium-ion batteries by improving conductivity and charge-discharge capacity. This property is critical for applications in energy storage systems .
- Interaction with Biological Systems : Research indicates that phosphonium compounds can accumulate in mitochondria, potentially facilitating proton transfer across membranes. This mechanism has implications for drug delivery and therapeutic applications .
Biochemical Pathways
TEP-FSI influences several biochemical pathways:
- Ion Transport : The compound affects lithium ion transport within electrochemical systems, creating an electrochemical window that enhances battery performance.
- Enzyme Stabilization : Preliminary studies suggest that TEP-FSI may stabilize enzymes, which could lead to improved protein folding and functionality in biological systems .
Case Study 1: Electrochemical Applications
A study investigated the use of TEP-FSI as an electrolyte in lithium-ion batteries. Results demonstrated that TEP-FSI-based electrolytes exhibited superior cycling performance compared to traditional carbonate-based electrolytes. Specifically, silicon anodes cycled in TEP-FSI maintained high capacity retention over extended cycles, highlighting its potential in energy storage technologies .
Case Study 2: Biological Interactions
Research exploring the interaction of phosphonium ionic liquids with biological systems revealed that TEP-FSI could enhance the extraction efficiency of phenolic compounds from aqueous solutions. This finding suggests potential applications in biochemistry and environmental science .
Comparative Analysis of Phosphonium Compounds
To better understand the biological activity of TEP-FSI, a comparison with other phosphonium compounds is presented below:
| Compound Name | Biological Activity | Applications |
|---|---|---|
| This compound (TEP-FSI) | Enhances electrochemical performance; potential enzyme stabilizer | Battery electrolytes; drug delivery |
| Triphenylphosphonium | Accumulates in mitochondria; facilitates proton transfer | Mitochondrial probes; cancer therapy |
| Trimethyl(isobutyl)phosphonium bis(fluorosulfonyl)imide | High ionic conductivity; stable under electrochemical conditions | Energy storage applications |
Q & A
Q. What synthetic methodologies are recommended for preparing high-purity Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide?
Methodological Answer: The compound is typically synthesized via a metathesis reaction. For example, reacting Triethyl(methyl)phosphonium chloride with a bis(fluorosulfonyl)imide (FSI) salt (e.g., LiFSI or KFSI) in a polar aprotic solvent like acetonitrile or dimethyl carbonate (DMC). Post-synthesis, purification involves repeated washing with water to remove residual halides, followed by vacuum drying at 80–100°C for 24–48 hours. Purity (>99%) is confirmed via ion chromatography or NMR spectroscopy .
Q. How can researchers characterize the thermal stability and decomposition pathways of this ionic liquid?
Methodological Answer: Use thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points, glass transitions). For decomposition products, couple TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). Comparative studies with structurally similar phosphonium ionic liquids (e.g., triethyl-n-butylphosphonium FSI) can reveal cation-driven stability trends .
Q. What spectroscopic techniques are optimal for analyzing ion-pair interactions in this compound?
Methodological Answer:
- Raman spectroscopy: Identifies vibrational modes of the FSI anion (e.g., S–N–S bending at ~740 cm⁻¹, symmetric SO₂ stretching at ~1130 cm⁻¹).
- NMR spectroscopy: ¹⁹F NMR detects anion-cation interactions via chemical shift changes. ³¹P NMR monitors phosphonium cation integrity.
- FTIR: Resolves hydrogen bonding or coordination between ions.
Reference spectra from LiFSI or analogous ionic liquids (e.g., tetrabutylammonium FSI) are critical for peak assignment .
Advanced Research Questions
Q. How does the phosphonium cation structure influence ionic conductivity and electrochemical stability in lithium-ion battery electrolytes?
Methodological Answer:
- Ionic conductivity: Measure via electrochemical impedance spectroscopy (EIS) across temperatures (-20°C to 100°C). Compare with other cations (e.g., pyrrolidinium, imidazolium) to assess cation size/rigidity effects.
- Electrochemical stability: Use linear sweep voltammetry (LSV) on Pt electrodes (scan rate: 1 mV/s) to determine anodic stability (>5 V vs. Li/Li⁺ is typical for FSI-based ionic liquids). Correlate with DFT calculations of cation HOMO/LUMO levels.
Studies on triethyl-n-butylphosphonium FSI show higher conductivity than smaller cations due to reduced ion pairing .
Q. What experimental strategies can resolve contradictions in reported electrochemical performance (e.g., SEI layer formation on silicon anodes)?
Methodological Answer:
- Controlled cycling experiments: Vary binder materials (e.g., polyacrylic acid vs. polyacrylonitrile) and electrolyte compositions (e.g., 1 M LiFSI in ionic liquid vs. organic carbonates).
- In-situ/operando techniques: Use atomic force microscopy (AFM) or Raman spectroscopy to monitor SEI evolution during cycling.
- Post-mortem analysis: X-ray photoelectron spectroscopy (XPS) identifies SEI components (e.g., LiF, Li₂S from FSI decomposition). Discrepancies often arise from impurities (e.g., residual chloride) or moisture, necessitating strict glovebox protocols .
Q. How do solvation dynamics in Triethyl(methyl)phosphonium FSI affect lithium-ion transport in hybrid electrolytes?
Methodological Answer:
- Pulsed-field gradient NMR: Quantifies Li⁺ self-diffusion coefficients.
- Molecular dynamics (MD) simulations: Model Li⁺ coordination shells (e.g., FSI⁻ vs. solvent molecules).
- Vibrational spectroscopy: Track solvent-Li⁺ interactions (e.g., shifts in C≡N stretches if using nitrile solvents).
Data from LiFSI/valeronitrile mixtures suggest that ionic liquids reduce Li⁺-solvent binding, enhancing mobility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
